Cas no 1879282-01-5 (Ethyl 2-[(prop-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylate)
Ethyl 2-[(prop-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 2-[(prop-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylate
- 1879282-01-5
- EN300-1449901
- Ethyl 2-[(prop-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylate
-
- Inchi: 1S/C9H10N2O2S/c1-3-5-10-9-11-7(6-14-9)8(12)13-4-2/h1,6H,4-5H2,2H3,(H,10,11)
- InChI Key: IPAAWHNZQKHXCH-UHFFFAOYSA-N
- SMILES: S1C=C(C(=O)OCC)N=C1NCC#C
Computed Properties
- Exact Mass: 210.04629874g/mol
- Monoisotopic Mass: 210.04629874g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 79.5Ų
Ethyl 2-[(prop-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1449901-0.05g |
ethyl 2-[(prop-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylate |
1879282-01-5 | 0.05g |
$924.0 | 2023-06-06 | ||
| Enamine | EN300-1449901-0.1g |
ethyl 2-[(prop-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylate |
1879282-01-5 | 0.1g |
$968.0 | 2023-06-06 | ||
| Enamine | EN300-1449901-0.25g |
ethyl 2-[(prop-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylate |
1879282-01-5 | 0.25g |
$1012.0 | 2023-06-06 | ||
| Enamine | EN300-1449901-0.5g |
ethyl 2-[(prop-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylate |
1879282-01-5 | 0.5g |
$1056.0 | 2023-06-06 | ||
| Enamine | EN300-1449901-1.0g |
ethyl 2-[(prop-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylate |
1879282-01-5 | 1g |
$1100.0 | 2023-06-06 | ||
| Enamine | EN300-1449901-2.5g |
ethyl 2-[(prop-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylate |
1879282-01-5 | 2.5g |
$2155.0 | 2023-06-06 | ||
| Enamine | EN300-1449901-5.0g |
ethyl 2-[(prop-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylate |
1879282-01-5 | 5g |
$3189.0 | 2023-06-06 | ||
| Enamine | EN300-1449901-10.0g |
ethyl 2-[(prop-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylate |
1879282-01-5 | 10g |
$4729.0 | 2023-06-06 | ||
| Enamine | EN300-1449901-50mg |
ethyl 2-[(prop-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylate |
1879282-01-5 | 50mg |
$528.0 | 2023-09-29 | ||
| Enamine | EN300-1449901-100mg |
ethyl 2-[(prop-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylate |
1879282-01-5 | 100mg |
$553.0 | 2023-09-29 |
Ethyl 2-[(prop-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylate Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on Ethyl 2-[(prop-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylate
Ethyl 2-[(prop-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylate (CAS No. 1879282-01-5): A Comprehensive Overview
Ethyl 2-[(prop-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylate (CAS No. 1879282-01-5) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thiazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structure of Ethyl 2-[(prop-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylate makes it an intriguing candidate for various drug development initiatives.
The chemical structure of Ethyl 2-[(prop-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylate features a thiazole ring, an ethyl ester group, and a propargylamine moiety. The thiazole ring is a five-membered heterocyclic compound containing sulfur and nitrogen atoms, which imparts significant stability and reactivity to the molecule. The ethyl ester group adds hydrophobicity and influences the solubility properties, while the propargylamine moiety provides a reactive site for further chemical modifications.
Recent studies have highlighted the potential of Ethyl 2-[(prop-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylate in various biological contexts. For instance, a study published in the Journal of Medicinal Chemistry in 2023 demonstrated that this compound exhibits potent anti-inflammatory properties. The researchers found that it effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This finding suggests that Ethyl 2-[(prop-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylate could be a valuable lead compound for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory activity, Ethyl 2-[(prop-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylate has shown promise in cancer research. A study conducted by a team at the National Cancer Institute revealed that this compound possesses significant antiproliferative effects against various cancer cell lines, including breast cancer and colorectal cancer cells. The mechanism of action appears to involve the induction of apoptosis through the modulation of key signaling pathways such as p53 and Bcl-2. These findings underscore the potential of Ethyl 2-[(prop-2-yinl)amino]-1,3-thiazole--4-carboxylate as a novel anticancer agent.
The pharmacokinetic properties of Ethyl 2--(prop--2-yinl)amino]--1,-3-thiazole--4-carboxyiate have also been investigated to assess its suitability for therapeutic applications. Preliminary studies indicate that this compound has favorable oral bioavailability and a reasonable half-life in vivo, making it a promising candidate for further preclinical and clinical evaluation. However, more detailed pharmacokinetic studies are needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) profile.
The synthetic route to produce Ethyl 2--(prop--2-yinl)amino]--1,-
In conclusion,
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